氰基-羟基亚氨基-乙酸甲酯

描述

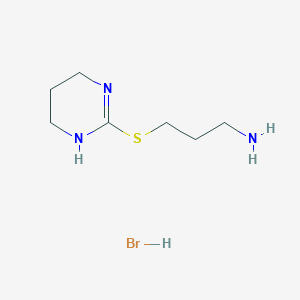

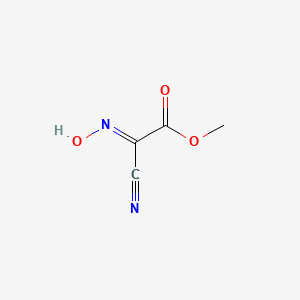

Cyano-hydroxyimino-acetic acid methyl ester is a chemical compound with the molecular formula C4H4N2O3 and a molecular weight of 128.09 . It is used extensively in scientific research for its unique properties.

Synthesis Analysis

Methyl 2-Cyano-2-oximinoacetate, which is a cyano-oxime derivative used as a fungicide, is synthesized using Cyano-hydroxyimino-acetic acid methyl ester as an intermediate . The synthesis process involves various methods such as Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide .Molecular Structure Analysis

The molecular structure of Cyano-hydroxyimino-acetic acid methyl ester is represented by the formula C4H4N2O3 . The compound has a molecular weight of 128.09 .Chemical Reactions Analysis

Cyano-hydroxyimino-acetic acid methyl ester is a versatile synthetic building block for a variety of functional and pharmacologically active substances. It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical And Chemical Properties Analysis

Cyano-hydroxyimino-acetic acid methyl ester is a chemical compound with the molecular formula C4H4N2O3 and a molecular weight of 128.09 .科学研究应用

Green Synthesis

Summary of the Application

The compound is used in a synthetic scheme for green synthesis. This involves a cascade-type one-pot reduction coupling using various types of Fine Bubble (FB) generators .

Methods of Application

The starting material is methyl 2-cyano acetate. It undergoes oximation to form methyl 2-cyano-2-(hydroxyimino)acetate. This is then reduced to form methyl 2-amino-2-cyanoacetate. A coupling reaction then forms methyl 5-amino-1H-imidazole-4-carboxylate, which is amidated in aqueous ammonia to form AICA .

Results or Outcomes

The document does not provide specific quantitative data or statistical analyses for this application. However, it mentions the use of different types of FB generators and optimization of various parameters such as catalyst amount, reaction solvent, and concentration .

Proteomics Research

Summary of the Application

This compound is a specialty product used in proteomics research .

Methods of Application

The specific methods of application in proteomics research are not detailed in the source .

Results or Outcomes

The document does not provide specific quantitative data or statistical analyses for this application .

Thionation and Complexation with Transitional Metal Ions

Summary of the Application

The compound is used as a starting material in the synthesis of a sulfur-containing derivative, which serves as a novel ligand for complexation with transitional metal ions .

Methods of Application

The compound is first hydrolyzed before undergoing thionation to form 2-Cyano-2-(hydroxyimino)dithioacetic acid .

Results or Outcomes

The structure of the resulting product was verified with IR, NMR, and mass spectrometric measurements .

安全和危害

While specific safety and hazard information for Cyano-hydroxyimino-acetic acid methyl ester is not available, general safety measures for handling chemical substances should be followed. These include wearing personal protective equipment/face protection, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

未来方向

属性

IUPAC Name |

methyl (2E)-2-cyano-2-hydroxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-9-4(7)3(2-5)6-8/h8H,1H3/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUBRMAHOKWHCL-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=N/O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425920 | |

| Record name | Cyano-hydroxyimino-acetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyano-hydroxyimino-acetic acid methyl ester | |

CAS RN |

61295-92-9 | |

| Record name | NSC158573 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyano-hydroxyimino-acetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2-CYANO-2-(HYDROXYIMINO)-ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)

![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1310352.png)